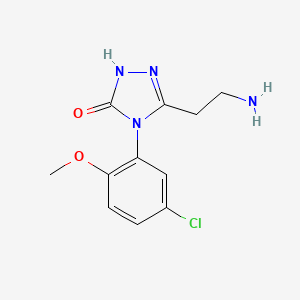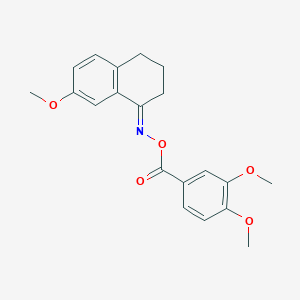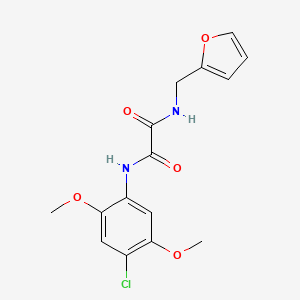![molecular formula C15H22N4O2 B3900035 N-(2-methylphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide](/img/structure/B3900035.png)
N-(2-methylphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide, commonly known as MPPEE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of compounds known as piperazine derivatives, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of MPPEE is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, MPPEE has been shown to increase the levels of dopamine and serotonin in the brain, which are two neurotransmitters that play a key role in regulating mood, motivation, and reward.
Biochemical and Physiological Effects:
MPPEE has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective, anti-inflammatory, and antioxidant properties, MPPEE has also been shown to improve cognitive function, reduce anxiety and depression, and enhance physical performance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPEE in lab experiments is its potent neuroprotective effects. This makes it a valuable tool for studying the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's. However, there are also some limitations to using MPPEE in lab experiments. For example, it can be difficult to obtain pure samples of MPPEE, and it can also be expensive to synthesize.
Orientations Futures
There are many potential future directions for research on MPPEE. One promising area of research is the development of new synthetic methods for producing MPPEE that are more efficient and cost-effective. Another area of research is the development of new formulations of MPPEE that can be more easily administered and have improved bioavailability. Additionally, there is a need for further research on the biochemical and physiological effects of MPPEE, as well as its potential applications in the treatment of a wide range of diseases.
Applications De Recherche Scientifique
MPPEE has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPPEE is in the field of neuroscience, where it has been shown to have potent neuroprotective effects. MPPEE has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of a wide range of diseases, including cancer, diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
N'-(2-methylphenyl)-N-(2-piperazin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-12-4-2-3-5-13(12)18-15(21)14(20)17-8-11-19-9-6-16-7-10-19/h2-5,16H,6-11H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSUVFJRNRQMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-furylmethyl)methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amine](/img/structure/B3899963.png)

![3-{[(3,4-dimethoxyphenyl)acetyl]hydrazono}-N-(2-methylphenyl)butanamide](/img/structure/B3899973.png)

![N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3899987.png)
![4-methyl-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3899995.png)

![3-fluoro-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}benzohydrazide](/img/structure/B3900026.png)



![3-[(methoxyacetyl)hydrazono]-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B3900061.png)
![methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B3900067.png)